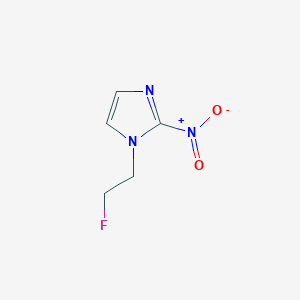

1-(2-Fluoroethyl)-2-nitroimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

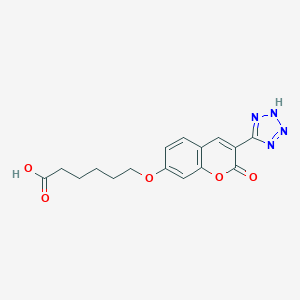

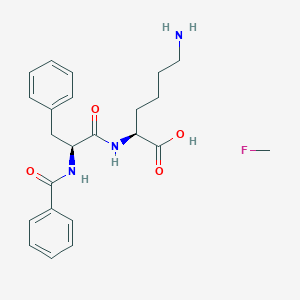

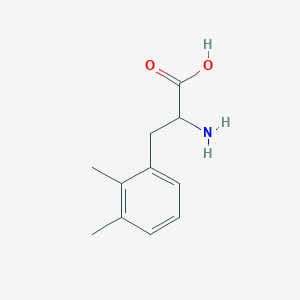

1-(2-Fluoroethyl)-2-nitroimidazole, also known as FETNIM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the nitroimidazole family and has been extensively studied for its potential applications in cancer treatment, imaging, and radiotherapy. In We will also list future directions for further research on this compound.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoroethyl)-2-nitroimidazole has been used extensively in scientific research for its unique properties. One of the most promising applications of 1-(2-Fluoroethyl)-2-nitroimidazole is in cancer treatment. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to selectively target hypoxic cancer cells, which are resistant to traditional chemotherapy and radiation therapy. This compound has been used in preclinical studies to enhance the efficacy of radiotherapy and chemotherapy by selectively targeting hypoxic tumor cells.

Another application of 1-(2-Fluoroethyl)-2-nitroimidazole is in imaging. 1-(2-Fluoroethyl)-2-nitroimidazole has been labeled with radioactive isotopes such as fluorine-18 to create a PET imaging agent. This imaging agent can be used to detect hypoxic regions in tumors, which can be used to guide treatment decisions.

Wirkmechanismus

1-(2-Fluoroethyl)-2-nitroimidazole selectively targets hypoxic cells by undergoing a reduction reaction in the presence of low oxygen concentrations. This reduction reaction generates a highly reactive intermediate that can bind to cellular macromolecules, leading to DNA damage and cell death. The selectivity of 1-(2-Fluoroethyl)-2-nitroimidazole for hypoxic cells is due to the fact that these cells have a higher demand for energy and are more likely to be in a hypoxic state.

Biochemische Und Physiologische Effekte

1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a low toxicity profile in preclinical studies. This compound is rapidly metabolized and excreted from the body, reducing the risk of adverse effects. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a high affinity for hypoxic cells, leading to selective cytotoxicity. This compound has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(2-Fluoroethyl)-2-nitroimidazole is its selectivity for hypoxic cells. This property makes 1-(2-Fluoroethyl)-2-nitroimidazole an attractive candidate for cancer treatment and imaging. 1-(2-Fluoroethyl)-2-nitroimidazole is also relatively easy to synthesize and has a high yield. However, one limitation of 1-(2-Fluoroethyl)-2-nitroimidazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-(2-Fluoroethyl)-2-nitroimidazole. One area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based imaging agents for clinical use. These agents could be used to guide treatment decisions and monitor the response to therapy. Another area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based prodrugs that can be selectively activated in hypoxic cells. These prodrugs could be used to enhance the efficacy of chemotherapy and reduce the risk of adverse effects. Finally, further research is needed to understand the mechanism of action of 1-(2-Fluoroethyl)-2-nitroimidazole and its potential applications in other disease states.

Synthesemethoden

The synthesis of 1-(2-Fluoroethyl)-2-nitroimidazole involves the reaction of 2-nitroimidazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-(2-Fluoroethyl)-2-nitroimidazole as a yellow crystalline solid. The yield of this reaction is typically high, and the purity can be increased by recrystallization.

Eigenschaften

CAS-Nummer |

104613-88-9 |

|---|---|

Produktname |

1-(2-Fluoroethyl)-2-nitroimidazole |

Molekularformel |

C5H6FN3O2 |

Molekulargewicht |

159.12 g/mol |

IUPAC-Name |

1-(2-fluoroethyl)-2-nitroimidazole |

InChI |

InChI=1S/C5H6FN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2 |

InChI-Schlüssel |

FFFKRGOPUSSLNU-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCF |

Kanonische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCF |

Andere CAS-Nummern |

104613-88-9 |

Synonyme |

1-(2-fluoroethyl)-2-nitroimidazole 1-FENIM |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)